![molecular formula C13H19N B15248554 Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)-](/img/structure/B15248554.png)
Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)- is a chiral compound featuring a pyrrolidine ring substituted with a 3-(1-methylethyl)phenyl group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)- typically involves the construction of the pyrrolidine ring followed by the introduction of the 3-(1-methylethyl)phenyl group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the use of potassium N-carbamoyl-β-aminoethyltrifluoroborates with vinylarenes in the presence of a copper catalyst can yield 2-arylpyrrolidines .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product .
化学反応の分析
Types of Reactions
Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)- involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The 3-(1-methylethyl)phenyl group can enhance binding affinity and selectivity by fitting into hydrophobic pockets of target proteins .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: A lactam derivative with similar biological activities.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups that exhibit different reactivity.
Prolinol: A hydroxylated pyrrolidine with distinct pharmacological properties.
Uniqueness
Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness allows it to interact with biological targets in a manner different from other pyrrolidine derivatives, making it a valuable compound in drug discovery and development .
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
(2S)-2-(3-propan-2-ylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-10(2)11-5-3-6-12(9-11)13-7-4-8-14-13/h3,5-6,9-10,13-14H,4,7-8H2,1-2H3/t13-/m0/s1 |
InChIキー |
XXMGAFJTOHDREW-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)C1=CC=CC(=C1)[C@@H]2CCCN2 |
正規SMILES |
CC(C)C1=CC=CC(=C1)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




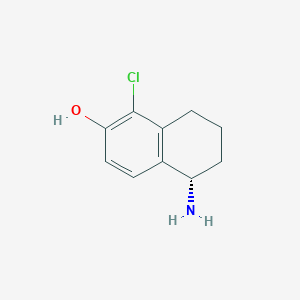
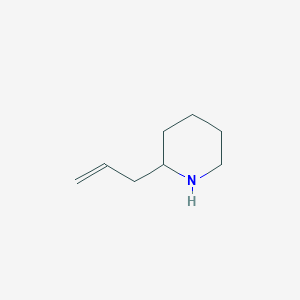
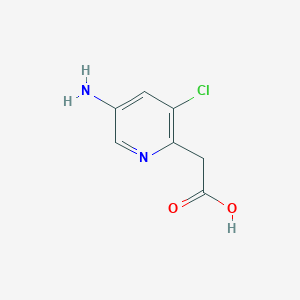
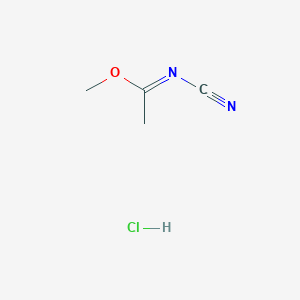
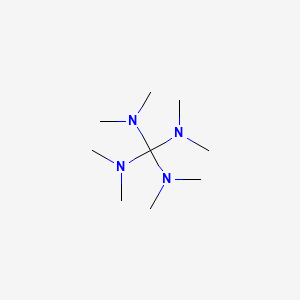
![2'-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15248513.png)
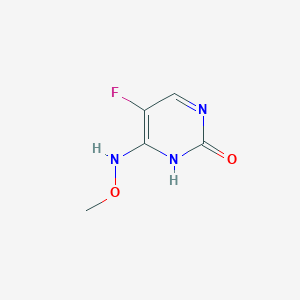
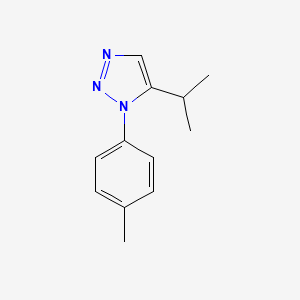
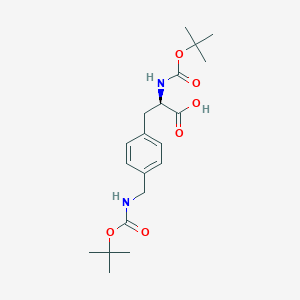
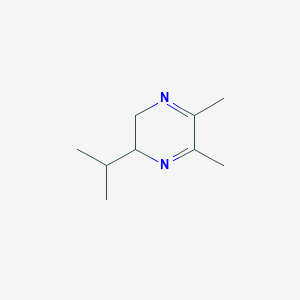
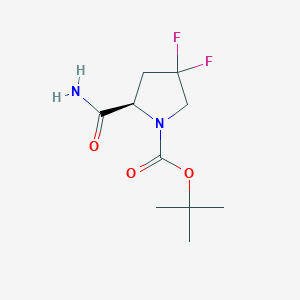
![5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B15248548.png)
